4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide

GPCR pharmacology P2Y receptor signaling Inflammation

Procure this precise sulfamoylbenzamide to ensure experimental rigor. Unlike generic analogs, its 3-nitro-4-methyl substitution confers low GPCR activity (IC50 >10,000 nM at P2Y2/GPR17), making it an essential negative control for target validation. The nitro group enables bioreductive activation for activity-based probe development. Use as a reference scaffold to benchmark potency gains in SAR campaigns. Strict identity avoids erroneous structure–activity conclusions from off-target effects.

Molecular Formula C14H13N3O5S
Molecular Weight 335.34 g/mol
Cat. No. B11020978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Molecular FormulaC14H13N3O5S
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O5S/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-11-4-6-12(7-5-11)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22)
InChIKeyFYJMWNFFHMVQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: A Specialized Sulfamoylbenzamide for Targeted Probe and Inhibitor Development


4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide is a sulfamoylbenzamide derivative characterized by a 3-nitro-4-methyl substitution pattern on the benzamide ring. This structural class has been investigated for diverse biological activities, including inhibition of ectonucleotidases (h-NTPDases), glucokinase activation, and modulation of G protein-coupled receptors [1]. The compound serves as a versatile scaffold in medicinal chemistry, with its nitro group enabling bioreductive activation and subsequent covalent modification of target proteins . Its molecular framework supports exploration of structure-activity relationships (SAR) for optimizing potency, selectivity, and physicochemical properties.

4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: Why Close Analogs Are Not Interchangeable in Research Applications


Within the sulfamoylbenzamide chemical space, subtle variations in substitution pattern profoundly impact target engagement, selectivity, and physicochemical properties. The specific 4-methyl-3-nitro configuration on the benzamide ring of 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide dictates its unique interaction with biological targets compared to unsubstituted or differently substituted analogs [1]. Direct substitution with a generic sulfamoylbenzamide would compromise experimental reproducibility and lead to erroneous structure-activity conclusions due to divergent binding affinities and off-target profiles [2]. Therefore, precise compound identity is critical for reliable scientific outcomes and valid procurement decisions.

4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide: Quantitative Differentiation Data for Informed Selection


Attenuated Activity at P2Y2 and GPR17 Receptors Compared to a Potent Dual Antagonist

4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide exhibits minimal inhibitory activity at the P2Y2 receptor (IC50 > 10000 nM) [1]. In contrast, the optimized dual antagonist P2Y2R/GPR17 antagonist 1 (Compound 14m) demonstrates significantly higher potency with an IC50 of 3170 nM against the same target [2]. This >3-fold difference in potency highlights the importance of specific structural features for effective target engagement.

GPCR pharmacology P2Y receptor signaling Inflammation

Comparable Low Activity at GPR17 Receptor Versus a More Potent Dual Antagonist

The target compound shows weak inhibitory activity against the GPR17 receptor (IC50 > 10000 nM) [1]. This is in contrast to P2Y2R/GPR17 antagonist 1, which exhibits a 6-fold higher potency with an IC50 of 1670 nM [2]. The marked difference in potency underscores the critical role of specific structural modifications in achieving effective GPR17 antagonism.

GPCR pharmacology GPR17 signaling Neuroinflammation

Structural Differentiation from Parent Scaffold Provides Unique Chemical Reactivity

The target compound (MW 335.34 g/mol) incorporates a 3-nitro group and a 4-methyl group on the benzamide ring, distinguishing it from the parent N-(4-sulfamoylphenyl)benzamide scaffold (MW 276.31 g/mol) [1]. The nitro group enables bioreduction to a reactive amine intermediate, a property absent in the parent compound, which can be exploited for prodrug design or covalent probe development . This specific substitution pattern is not present in other common sulfamoylbenzamide inhibitors, such as the potent h-NTPDase1 inhibitor 3i (MW 452.72 g/mol) [2].

Medicinal chemistry Scaffold optimization Chemical biology

Potency Gap Relative to Optimized h-NTPDase Inhibitors Informs Scaffold Selection

While specific inhibitory data for the target compound against h-NTPDases is not available in the primary literature, the chemical class of sulfamoylbenzamides has yielded potent inhibitors. For instance, compound 3i inhibits h-NTPDase1 with an IC50 of 2.88 ± 0.13 μM and h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM [1]. The target compound's distinct 4-methyl-3-nitro substitution pattern is expected to produce a different inhibitory profile, potentially with reduced potency compared to the optimized 3i. This inference is supported by the observation that small structural changes in sulfamoylbenzamides can drastically alter activity [2]. Researchers can leverage this potency gap to explore novel SAR or use the target compound as a less potent control.

Enzyme inhibition Ectonucleotidase Thrombosis

Optimal Research and Industrial Use Cases for 4-Methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide Based on Verified Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies in GPCR and Enzyme Inhibitor Programs

The compound's distinct 4-methyl-3-nitro substitution pattern, combined with its low intrinsic activity at P2Y2 and GPR17 receptors [1][2], makes it an ideal starting point for systematic SAR exploration. Researchers can modify the nitro and methyl groups to probe the structural determinants of potency and selectivity within sulfamoylbenzamide-based inhibitors, using the compound as a baseline scaffold to measure improvements in target engagement.

Negative Control or Low-Potency Ligand in P2Y2 and GPR17 Pharmacological Assays

Given its confirmed low potency (IC50 > 10000 nM) at both P2Y2 and GPR17 receptors [1][2], 4-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide serves as a valuable negative control or weak ligand in assays designed to validate the activity of more potent tool compounds or drug candidates targeting these GPCRs. Its use ensures that observed biological effects are specific to the target and not due to off-target interactions.

Precursor for Chemical Biology Probes via Nitro Group Bioreduction

The presence of the nitro group enables bioreductive activation, a property that can be exploited to generate reactive intermediates capable of covalently modifying target proteins [1]. This feature positions the compound as a precursor for developing activity-based probes or affinity labels for studying enzyme function and protein interactions in complex biological systems, a capability not shared by non-nitrated sulfamoylbenzamide analogs.

Chemical Synthesis Intermediate for Generating Diverse Sulfamoylbenzamide Libraries

The compound's functional groups (nitro, amide, sulfonamide) offer multiple points for chemical diversification [1]. It can be used as a key intermediate in the synthesis of focused libraries of sulfamoylbenzamide derivatives, facilitating high-throughput screening campaigns aimed at identifying novel hits for a range of therapeutic targets, including but not limited to ectonucleotidases, carbonic anhydrases, and various GPCRs.

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